molecular formula C19H24ClN3O2S B13967084 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13967084
M. Wt: 393.9 g/mol
InChI Key: GHFFGSGPHZQJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring substituted with a chloro group and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.

    Chlorination: The quinoxaline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Thioether Formation: The chlorinated quinoxaline is reacted with a thiol compound to form the thioether linkage.

    Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Esterification: The final step involves esterification with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinoxalines

    Substitution: Amino-quinoxalines, thio-quinoxalines

Scientific Research Applications

4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline ring and thioether linkage are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-quinoxalin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
  • 3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride

Uniqueness

4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and piperidine ring differentiate it from other quinoxaline derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24ClN3O2S

Molecular Weight

393.9 g/mol

IUPAC Name

tert-butyl 4-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-10-8-13(9-11-23)12-26-17-16(20)21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3

InChI Key

GHFFGSGPHZQJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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